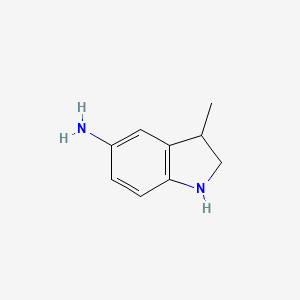![molecular formula C8H11N3O B15263197 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine](/img/structure/B15263197.png)
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The structure of this compound consists of a pyridine ring substituted with a methoxy group at the 4-position and an ethanehydrazonoyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with ethanehydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-Ethanehydrazonoyl]-4-chloropyridine
- 2-[(1E)-Ethanehydrazonoyl]-4-aminopyridine
- 2-[(1E)-Ethanehydrazonoyl]-4-nitropyridine
Uniqueness
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(E)-1-(4-methoxypyridin-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C8H11N3O/c1-6(11-9)8-5-7(12-2)3-4-10-8/h3-5H,9H2,1-2H3/b11-6+ |
InChI Key |
JMHLLJCOLJVRIG-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=NC=CC(=C1)OC |
Canonical SMILES |
CC(=NN)C1=NC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15263114.png)
![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)




![Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate](/img/structure/B15263148.png)





![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B15263186.png)

